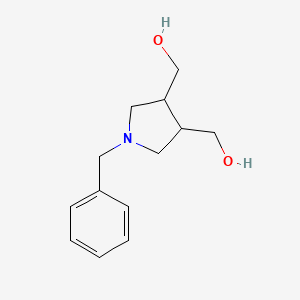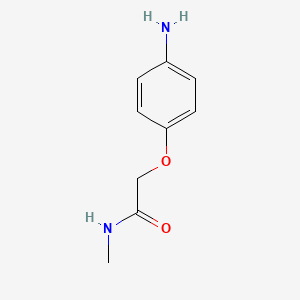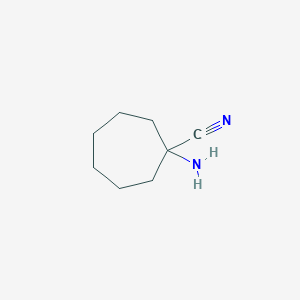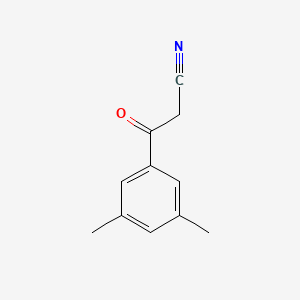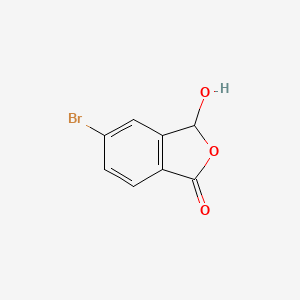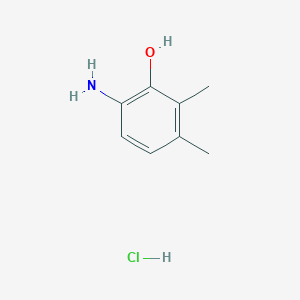
1-(3-Bromopropyl)-3-chlorobenzene
Descripción general
Descripción
1-(3-Bromopropyl)-3-chlorobenzene is an organic compound belonging to the class of aromatic compounds known as phenylpropyl bromides. It is a halogenated aromatic compound with a molecular formula of C9H9BrCl. This compound has a variety of applications in the fields of chemistry and biochemistry. It is used as a reagent in synthetic organic chemistry, as a catalyst in biochemistry, and as a probe for protein-protein interactions. It has also been used in the synthesis of other compounds, such as 1-(3-chloropropyl)-3-bromobenzene and this compound-2-carboxylic acid.
Aplicaciones Científicas De Investigación
1. Solubility Studies and Purification
1-(3-Bromopropyl)-3-chlorobenzene has been studied for its solubility in aqueous ethanol solutions across a temperature range of 273.15–303.15 K. This research is crucial for the purification of this compound by crystallization, providing valuable data for industrial applications (Jiang et al., 2013).
2. Electron Attachment Studies
Research into the dissociative electron attachment (DEA) to 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene has been conducted. This study is significant for understanding the temperature-dependent behavior of these compounds in the electron energy range of 0 to 2 eV (Mahmoodi-Darian et al., 2010).
3. Electrochemical Synthesis
The compound has been used in electrochemical reactions for the synthesis of organoantimony compounds and their coordination compounds. This process showcases its utility in forming complex organic structures (Rala, 2019).
4. Phase Change Material Properties
Studies on chlorobenzene and bromobenzene, closely related to this compound, indicate their suitability as phase change materials for cold storage applications, particularly for precise temperature control between −31 and −45 °C (Michaud et al., 1996).
5. Spectroscopic Studies
In-depth spectroscopic analysis, including FT-IR and FT-Raman studies, has been conducted on compounds structurally similar to this compound. These studies provide insights into their molecular structure and interactions (Udayakumar et al., 2011).
6. Hydrodechlorination Research
Research into the gas-phase hydrodechlorination of chlorobenzene over nickel/silica demonstrates the compound's role in catalytic processes, maintaining the integrity of the aromatic ring (Tavoularis & Keane, 1999).
7. Bromination Catalysis
The liquid phase bromination of chlorobenzene using zeolite as a catalyst highlights its potential in organic synthesis and chemical reactions (Singh et al., 1999).
Mecanismo De Acción
Target of Action
1-(3-Bromopropyl)-3-chlorobenzene is a brominated compound that is often used in organic synthesis
Mode of Action
Brominated compounds are generally known for their reactivity, often participating in substitution reactions . In these reactions, the bromine atom is replaced by another atom or group of atoms. The specifics of these interactions and the resulting changes would depend on the conditions of the reaction and the other reactants involved.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
1-(3-Bromopropyl)-3-chlorobenzene plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with acetylcholinesterase, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine The interaction between this compound and acetylcholinesterase is competitive, inhibiting the enzyme’s activity and leading to increased levels of acetylcholine
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in oxidative stress responses and apoptosis . Moreover, this compound affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in energy production and utilization within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting or activating their functions. For example, its binding to acetylcholinesterase inhibits the enzyme’s activity, preventing the breakdown of acetylcholine . This inhibition results in prolonged signaling at cholinergic synapses, which can have various physiological effects. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound may have minimal or no observable effects. At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a specific dosage level leads to a significant increase in adverse effects. It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . These enzymes facilitate the breakdown of the compound into various metabolites, which can then be excreted from the body. The metabolic pathways of this compound also involve interactions with cofactors such as NADPH, which are essential for the enzymatic reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to accumulate in lipid-rich regions of the cell . Additionally, specific transporters and binding proteins may facilitate its movement within the cell, influencing its localization and concentration in different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific organelles such as the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications may direct this compound to these compartments, where it can exert its biochemical effects. For example, its presence in the mitochondria can influence mitochondrial function and energy production.
Propiedades
IUPAC Name |
1-(3-bromopropyl)-3-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrCl/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHERYFKQOIVITI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555599 | |
| Record name | 1-(3-Bromopropyl)-3-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91085-89-1 | |
| Record name | 1-(3-Bromopropyl)-3-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1283160.png)
